molecular formula C28H26FN3O5S B11086320 Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11086320
M. Wt: 535.6 g/mol
InChI Key: KFCJOTYDIZLILC-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and a thioxoimidazolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thioxoimidazolidinone core: This can be achieved by reacting appropriate amines with carbon disulfide and an alkylating agent under controlled conditions.

    Introduction of the fluorobenzyl group: This step involves the use of a fluorobenzyl halide in a nucleophilic substitution reaction.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.

    Final esterification: The benzoate ester is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-[3-(4-fluorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-[3-(4-methylbenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate
  • Ethyl 4-[3-(3-ethoxypropyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

These compounds share similar structural features but differ in the substituents on the benzyl group. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H26FN3O5S

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl 4-[3-[(4-fluorophenyl)methyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H26FN3O5S/c1-3-37-27(35)19-6-12-22(13-7-19)32-26(34)24(16-25(33)30-21-10-14-23(36-2)15-11-21)31(28(32)38)17-18-4-8-20(29)9-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

KFCJOTYDIZLILC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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